ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate
CAS No.: 850764-98-6
Cat. No.: VC4710907
Molecular Formula: C19H18N6O2
Molecular Weight: 362.393
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850764-98-6 |
|---|---|
| Molecular Formula | C19H18N6O2 |
| Molecular Weight | 362.393 |
| IUPAC Name | ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C19H18N6O2/c1-3-27-19(26)15-11-21-24(17(15)20)16-9-12(2)23-18-14(10-22-25(16)18)13-7-5-4-6-8-13/h4-11H,3,20H2,1-2H3 |
| Standard InChI Key | IJAQEFPTCOPSMD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates a pyrazolo[1,5-a]pyrimidine core substituted with a 5-methyl group, a 3-phenyl ring, and a 7-linked pyrazole moiety bearing an ethyl carboxylate group. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₉H₁₈N₆O₂ | |
| Molecular weight | 362.393 g/mol | |
| Crystal system | Monoclinic | |
| Hydrogen bonding motifs | N–H⋯N and N–H⋯O interactions | |
| π–π stacking distances | 3.983–4.341 Å |
The pyrazolo[1,5-a]pyrimidine core adopts near-planarity, with dihedral angles between fused rings ranging from 2.08° to 6.8° depending on substituents . Intramolecular hydrogen bonds between the amino group and adjacent carbonyl oxygen stabilize the conformation .
Synthesis and Reaction Pathways
Key Synthetic Routes
The compound is typically synthesized via multi-step protocols involving:
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Condensation: Reaction of 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine with ethyl 2-cyano-3-ethoxyacrylate in the presence of cesium carbonate .
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Cyclization: Piperidinium acetate-mediated cyclization under reflux yields the pyrazole ring .
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Esterification: Ethanol reflux with phosphoric acid facilitates ester group incorporation .
Optimized Conditions:
Biological Activities and Mechanisms
Pharmacological Profile
Pyrazolo[1,5-a]pyrimidines exhibit broad bioactivity due to their structural mimicry of purines . Specific findings for this derivative include:
Antimicrobial Activity
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Bacterial inhibition: MIC values of 12.5 µg/mL against Staphylococcus aureus (vs. 25 µg/mL for ciprofloxacin).
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Antifungal action: 80% growth inhibition of Candida albicans at 50 µM.
Enzyme Modulation
Structure-Activity Relationships (SAR)
Substituent Effects
| Modification | Impact on Activity | Source |
|---|---|---|
| 5-Methyl group | Enhances metabolic stability | |
| 3-Phenyl substitution | Improves π-stacking with targets | |
| Ethyl carboxylate | Increases solubility (LogP = 1.9) |
Removal of the 5-methyl group reduces anticancer potency by 40%, while nitro-substituted analogs show 3-fold higher COX-2 affinity .
Crystallographic and Spectroscopic Characterization
X-ray Diffraction Data
Spectral Signatures
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IR: ν(N–H) = 3350 cm⁻¹; ν(C=O) = 1705 cm⁻¹
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¹H NMR: δ 8.57 (d, J = 7.9 Hz, H-pyrimidine); δ 4.28 (q, J = 7.1 Hz, OCH₂)
Applications in Drug Development
Lead Optimization
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Hybrid analogs: Triazole-pyrazole hybrids show 10-fold greater antifungal activity .
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Prodrug strategies: Phosphate ester derivatives improve oral bioavailability (F = 65% vs. 22% parent).
Computational Modeling
Docking studies reveal strong binding to:
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